molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No. B1346917
CAS RN: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H6O3 . It is also known by other names such as 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane and potassium carbonate in dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChIKey: QZMQKPGVXNSITP-UHFFFAOYAC . The molecular weight of this compound is 150.134 g/mol .


Chemical Reactions Analysis

Benzodioxole derivatives, including this compound, are known to possess a broad spectrum of activities. They have been studied for their potential cytotoxic and antiparasitic activities .


Physical And Chemical Properties Analysis

This compound has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg. Its density is 1.312 g/mL .

Scientific Research Applications

Synthesis of Novel Compounds

  • Chemical Synthesis and Structure : Research has demonstrated the synthesis of various compounds utilizing 1,3-Benzodioxole-4-carbaldehyde. For instance, its reaction with diethoxy­phospho­rylacetic acid ethyl ester under specific conditions leads to the formation of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, showcasing the planar structure of the 1,3-benzodioxolane system (Zhang, Wang, & Yu, 2007). Similarly, other studies have reported the synthesis of distinct compounds by reacting this compound with various other chemicals, leading to the formation of complex structures with specific conformations (Asiri, Khan, & Tahir, 2011).

  • Organometallic Methodology : The conversion of 1,3-Benzodioxole derivatives, including the carbaldehyde variant, into various new derivatives showcases the versatility of this compound in organometallic chemistry. This involves trapping the lithiated species of 1,3-Benzodioxole derivatives with various electrophiles (Schlosser, Gorecka, & Castagnetti, 2003).

Biological Applications

  • Anticancer and Antibacterial Properties : A notable application is in the domain of medicinal chemistry, where derivatives of this compound have been synthesized and evaluated for their anticancer and antibacterial properties. For example, certain compounds synthesized from this chemical have demonstrated significant anticancer activity against various cancer cell lines (Horishny, Chaban, & Matiychuk, 2021). Additionally, other studies have highlighted its role in the synthesis of compounds with potent antibacterial and antifungal activities (Othman, Al-Masoudi, Hama, & Hussain, 2019).

  • algal blooms and associated cyanotoxins (Jin et al., 2017).

Chemical Properties and Applications

  • Structural Analysis and Synthesis Techniques : The structural analysis of various synthesized compounds from this compound provides insights into their chemical properties and potential applications. These studies often employ advanced spectroscopic methods to determine the structural properties (Benhaoua et al., 2019).

  • Organic Semiconductor Applications : The synthesis of "Schiff" bases using this compound has been explored for applications in organic semiconductors. The structural and electronic properties of these compounds suggest their potential use in optoelectronics and photovoltaic conversion energies (Benhaoua et al., 2019).

  • Photochemical Reactions : The compound has been used in photochemical reactions, such as the solar-chemical photo-Friedel–Crafts heteroacylation of quinones, demonstrating its versatility in synthetic organic chemistry (Benites et al., 2011).

Safety and Hazards

When handling 1,3-Benzodioxole-4-carbaldehyde, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosinase and HER-2, which are involved in cellular processes like melanin production and cell growth regulation . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, making it a potential candidate for therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity. Its initial effects on cellular processes can be significant, making it a valuable tool for short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications can direct the compound to particular organelles, influencing its biological effects. For instance, its localization in the nucleus can affect gene expression, while its presence in the cytoplasm can modulate enzymatic activities.

properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
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Record name 1,3-Benzodioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
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138 g
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415 g
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255 g
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4.7 g
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1500 mL
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Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
Name
1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Benzodioxole-4-carbaldehyde?

A1: The molecular formula of this compound is C8H5NO5 []. To calculate the molecular weight, we can sum the atomic weights of each constituent atom:

    Q2: What are the key structural features of this compound as revealed by its crystal structure?

    A2: The crystal structure analysis reveals that this compound consists of a cyclic diether (1,3-dioxalene) fused to a 3-nitrobenzaldehyde moiety []. The molecule exhibits C-H⋯O hydrogen bonding interactions between neighboring molecules in the crystal lattice. These interactions lead to the formation of a sheet-like structure parallel to the ab plane. Furthermore, these sheets are interconnected by additional C-H⋯O hydrogen bonds, resulting in a three-dimensional network within the crystal [].

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